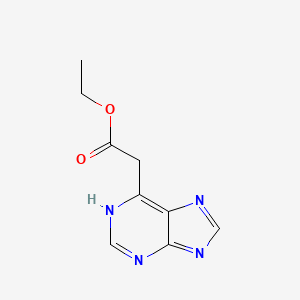

ethyl 2-(1H-purin-6-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(1H-purin-6-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c1-2-15-7(14)3-6-8-9(12-4-10-6)13-5-11-8/h4-5H,2-3H2,1H3,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFRJECVHLOADI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C2C(=NC=N2)N=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC1=C2C(=NC=N2)N=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalyst-Free One-Step Synthesis

The most efficient route involves a catalyst-free SNAr reaction between 6-halopurines (e.g., 6-chloro- or 6-bromopurine) and ethyl acetoacetate. This method, reported by Qu et al., exploits the electrophilic C6 position of halogenated purines.

Procedure :

-

Reactants : 6-Chloropurine (1.0 equiv.), ethyl acetoacetate (3.0 equiv.).

-

Solvent : Anhydrous ethanol or dimethylformamide (DMF).

-

Conditions : Reflux at 80–120°C for 4–8 hours.

-

Workup : Extraction with ethyl acetate, followed by silica gel chromatography.

Mechanism :

The enolate form of ethyl acetoacetate attacks the electron-deficient C6 position of the purine, displacing the halide (Cl⁻ or Br⁻). The reaction proceeds via a two-step pathway:

-

Deprotonation of ethyl acetoacetate to form the enolate.

-

Nucleophilic substitution at C6, yielding either:

Key Data :

| Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|

| DMF | 80 | 6 | Acetoacetic ester intermediate | 74 |

| Ethanol | 120 | 8 | Ethyl 2-(1H-purin-6-yl)acetate | 88 |

The ethanol-mediated pathway directly affords the target compound without isolating intermediates, making it industrially scalable.

Hydrolysis and Decarboxylation of Acetoacetic Ester Intermediates

Acid-Catalyzed Decarboxylation

The acetoacetic ester intermediate (from DMF reactions) undergoes decarboxylation under acidic conditions to yield the desired acetate.

Procedure :

-

Reactant : 2-(Purin-6-yl)acetoacetic acid ethyl ester (1.0 equiv.).

-

Acid : 10% HCl or acetic acid.

-

Conditions : Reflux at 100°C for 2–4 hours.

-

Workup : Neutralization with NaHCO₃, extraction with ethyl acetate.

Mechanism :

Protonation of the β-keto group facilitates decarboxylation, eliminating CO₂ and forming the stabilized enol, which tautomerizes to the acetate ester.

Key Data :

| Acid | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| HCl (10%) | 100 | 3 | 92 |

| Acetic acid | 100 | 4 | 85 |

Regioselective Alkylation of Purines

Three-Component Coupling

A metal-free, one-pot method involves reacting purine with ethyl bromoacetate and a base.

Procedure :

-

Reactants : Purine (1.0 equiv.), ethyl bromoacetate (1.2 equiv.), K₂CO₃ (2.0 equiv.).

-

Solvent : Acetonitrile.

-

Conditions : Room temperature, 15 minutes.

-

Workup : Filtration and solvent evaporation.

Mechanism :

The base deprotonates purine at N9, enabling alkylation by ethyl bromoacetate. This method achieves >90% regioselectivity for N9-substituted products.

Key Data :

| Base | Solvent | Time (min) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | Acetonitrile | 15 | 78 |

| Cs₂CO₃ | DMF | 30 | 82 |

Comparative Analysis of Methods

Efficiency and Scalability

-

SNAr Route : Highest yield (88%) and scalability but requires halogenated purine precursors.

-

Decarboxylation : Dependent on intermediate isolation, adding steps and reducing atom economy.

-

Alkylation : Rapid and regioselective but lower yields compared to SNAr.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(1H-purin-6-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and coordination environment.

Reduction: Reduction reactions can alter the electronic structure of the compound, affecting its properties and reactivity.

Substitution: Ligand substitution reactions are common, where one ligand in the coordination sphere is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state complexes, while substitution reactions can yield new coordination compounds with different ligands .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that purine derivatives, including ethyl 2-(1H-purin-6-yl)acetate, exhibit significant anticancer properties. For instance, derivatives of purines have been studied for their ability to inhibit cyclin-dependent kinases, which are crucial for cell cycle regulation. The modification of the purine structure can enhance their selectivity and efficacy against cancer cells .

2. Anti-inflammatory Properties

Studies have shown that certain purine derivatives possess anti-inflammatory effects. Ethyl 2-(1H-purin-6-yl)acetate may play a role in modulating inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines. For example, derivatives containing hydrazide moieties have demonstrated the ability to inhibit tumor necrosis factor-alpha (TNF-α) production in experimental models .

3. Neuroprotective Effects

The neuroprotective potential of purine derivatives has been explored in the context of neurodegenerative diseases. Compounds similar to ethyl 2-(1H-purin-6-yl)acetate have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting a promising role in treating conditions like Alzheimer's disease .

Agricultural Applications

1. Plant Growth Regulation

Purine derivatives are recognized for their role as plant growth regulators. Ethyl 2-(1H-purin-6-yl)acetate could influence plant growth by acting on hormonal pathways, particularly those involving cytokinins, which are known to promote cell division and growth in plants. Research has demonstrated that modified purines can enhance growth parameters in crops .

2. Stress Resistance

In agricultural studies, purine derivatives have been linked to improved stress resistance in plants, particularly under conditions of drought or salinity. The application of such compounds can induce physiological changes that enhance a plant's ability to cope with environmental stresses .

Case Studies

Mechanism of Action

The mechanism by which ethyl 2-(1H-purin-6-yl)acetate exerts its effects involves its coordination with metal ions and organic ligands. The molecular targets and pathways involved include interactions with biological molecules and catalytic sites. The compound’s unique structure allows it to participate in various chemical reactions, influencing its behavior and applications .

Comparison with Similar Compounds

Ethyl 2-(2,6-Dichloro-9H-purin-9-yl)acetate (CAS: 171827-50-2)

- Molecular Formula : C₉H₈Cl₂N₄O₂

- Key Features : Chlorine atoms at positions 2 and 6 of the purine ring.

- Comparison: The dichloro substitution increases molecular weight (275.09 g/mol) and lipophilicity compared to the parent compound. No direct biological data are available, but chloro-substituted purines are often explored as anticancer or antiviral agents .

Ethyl 2-[5-(4-Chlorophenyl)-2-methyl-1H-imidazol-4-yl]acetate (, Compound F)

- Molecular Formula : C₁₄H₁₄ClN₂O₂

- Key Features : Imidazole core with 4-chlorophenyl and methyl substituents.

- Comparison: Replacing the purine with an imidazole ring simplifies the aromatic system but retains hydrogen-bonding capacity. The 4-chlorophenyl group enhances π-π stacking interactions, which may improve binding to hydrophobic enzyme pockets.

Ethyl 2-(2-Butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate (Proxymetacaine Intermediate)

- Molecular Formula : C₁₃H₂₀N₂O₃

- Key Features : Pyrimidine ring with butyl, methyl, and oxo groups.

- Comparison :

- The pyrimidine core (6-membered ring with two nitrogen atoms) is less complex than purine but shares hydrogen-bonding motifs.

- This compound is a key intermediate in synthesizing Proxymetacaine, a local anesthetic. The ester group here aids in prodrug activation, a feature shared with ethyl 2-(1H-purin-6-yl)acetate .

2-[(2-Amino-6-oxo-4,5-dihydro-1H-purin-9-yl)methoxy]ethyl 2-Azidoacetate

- Molecular Formula : C₁₁H₁₃N₇O₅

- Key Features : Purine core with an azidoacetate side chain.

Data Tables: Structural and Functional Comparisons

Table 1. Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP* | Hydrogen Bond Donors/Acceptors | Key Substituents |

|---|---|---|---|---|---|

| Ethyl 2-(1H-purin-6-yl)acetate | C₉H₁₀N₄O₂ | 206.20 | 1.2 | 2/5 | Purine-6-yl, ethyl ester |

| Ethyl 2,6-dichloro-9H-purine-9-acetate | C₉H₈Cl₂N₄O₂ | 275.09 | 2.8 | 1/4 | 2,6-dichloro |

| Ethyl 2-(imidazol-4-yl)acetate (F) | C₁₄H₁₄ClN₂O₂ | 283.73 | 3.1 | 1/3 | 4-chlorophenyl, methyl |

| Proxymetacaine intermediate | C₁₃H₂₀N₂O₃ | 252.31 | 2.5 | 1/4 | Butyl, methyl, oxo |

*Predicted using fragment-based methods.

Key Research Findings

- Substituent Effects : Chlorine and phenyl groups (e.g., in imidazole derivatives) enhance lipophilicity and target binding but may increase toxicity .

- Ester Functionality : The ethyl ester group in all compared compounds improves membrane permeability compared to carboxylic acid analogs .

- Purine vs. Heterocyclic Cores : Purine derivatives generally exhibit broader enzymatic interactions (e.g., kinase inhibition) than imidazole or pyrimidine analogs, which are more target-specific .

Q & A

Q. What are the common synthetic routes for ethyl 2-(1H-purin-6-yl)acetate, and how are reaction conditions optimized?

Ethyl 2-(1H-purin-6-yl)acetate is typically synthesized via nucleophilic substitution or coupling reactions between purine derivatives and ethyl acetoacetate analogs. Reaction optimization involves adjusting parameters such as solvent polarity (e.g., ethyl acetate or THF), temperature (50–80°C), and catalysts (e.g., DMAP or palladium complexes) to improve yield and purity. Monitoring by TLC or HPLC ensures intermediate stability, as premature decomposition of purine intermediates can occur under acidic conditions .

Q. How can researchers validate the purity and structural identity of ethyl 2-(1H-purin-6-yl)acetate?

Purity is assessed via HPLC (≥98% purity threshold) using a C18 column and UV detection at 254 nm. Structural confirmation requires combined spectroscopic techniques:

Q. What stability considerations are critical for storing ethyl 2-(1H-purin-6-yl)acetate?

The compound is hygroscopic and prone to ester hydrolysis under humid conditions. Long-term storage requires anhydrous environments (-20°C in sealed vials with desiccants). Accelerated stability studies (40°C/75% RH for 6 months) assess degradation products, with HPLC tracking ester bond integrity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of ethyl 2-(1H-purin-6-yl)acetate?

Single-crystal X-ray diffraction (SCXRD) using SHELXL software determines bond angles, torsion angles, and intermolecular interactions. Challenges include:

- Crystal growth : Slow evaporation from DMSO/EtOH mixtures yields suitable crystals.

- Disorder modeling : Ethyl/purine groups may require split-atom refinement. Data interpretation must reconcile experimental results with DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) to validate tautomeric forms .

Q. What mechanistic insights explain unexpected byproducts during ethyl 2-(1H-purin-6-yl)acetate synthesis?

Common byproducts arise from:

- Purine N-alkylation : Competing alkylation at N7/N9 positions due to pH shifts.

- Ester hydrolysis : Trace water in solvents generates 2-(1H-purin-6-yl)acetic acid. LC-MS/MS identifies byproducts, while kinetic studies (e.g., variable-temperature NMR) elucidate reaction pathways. Adjusting base strength (e.g., K2CO3 vs. Et3N) minimizes side reactions .

Q. How do researchers address discrepancies between computational predictions and experimental spectroscopic data?

Discrepancies in NMR chemical shifts or IR carbonyl stretches (1700–1750 cm⁻¹) often stem from solvent effects or protonation states. Strategies include:

- Solvent correction models : PCM (Polarizable Continuum Model) in Gaussian simulations.

- pH-dependent studies : Titration NMR to map tautomeric equilibria. Cross-validation with X-ray crystallography resolves ambiguities in electronic environments .

Q. What methodologies enable the study of ethyl 2-(1H-purin-6-yl)acetate’s interactions with biological targets?

- Surface Plasmon Resonance (SPR) : Measures binding affinity to purine receptors (e.g., adenosine A2A).

- Molecular docking : AutoDock Vina screens binding poses, validated by mutagenesis (e.g., His250A mutation disrupts H-bonding).

- Metabolic profiling : Radiolabeled [14C]-ethyl groups track in vivo esterase-mediated hydrolysis .

Data Analysis and Reporting

Q. How should researchers statistically validate synthetic yield variations across batches?

Apply ANOVA to compare yields (n ≥ 3 batches) under fixed conditions. Outliers are investigated via:

- Residual analysis : Identify impurities via LC-MS.

- Control charts : Monitor solvent water content (Karl Fischer titration). Report confidence intervals (95%) and RSD thresholds (<5%) .

Q. What protocols ensure reproducibility in documenting ethyl 2-(1H-purin-6-yl)acetate research?

Follow FAIR principles:

- Metadata : Detailed synthetic procedures (solvent volumes, catalyst lots).

- Raw data deposition : Spectra (NMR, HRMS) in public repositories (e.g., ChemSpider).

- Critical analysis : Discuss failed experiments (e.g., crystallization attempts) to guide future work .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.